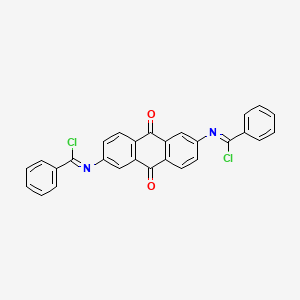phosphanium bromide CAS No. 67456-27-3](/img/structure/B14474567.png)
[2-(Dibutylamino)ethyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibutylamino)ethylphosphanium bromide: is a chemical compound with the molecular formula C28H38BrNP. It is a phosphonium salt that features a triphenylphosphine moiety bonded to a 2-(dibutylamino)ethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibutylamino)ethylphosphanium bromide typically involves the reaction of triphenylphosphine with 2-(dibutylamino)ethyl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for 2-(Dibutylamino)ethylphosphanium bromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Dibutylamino)ethylphosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives with lower oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium hydroxide or potassium cyanide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products:
Substitution Reactions: Products include various phosphonium salts with different anions.
Oxidation Reactions: Products include phosphine oxides and other oxidized phosphine derivatives.
Reduction Reactions: Products include reduced phosphine compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(Dibutylamino)ethylphosphanium bromide is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Medicine: In medicine, 2-(Dibutylamino)ethylphosphanium bromide may be explored for its potential use in drug delivery systems, particularly in targeting specific cellular pathways.
Industry: In the industrial sector, the compound can be used as a catalyst or catalyst precursor in various chemical processes, including polymerization and hydrogenation reactions.
Mecanismo De Acción
The mechanism of action of 2-(Dibutylamino)ethylphosphanium bromide involves its interaction with molecular targets through its phosphonium center. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with various substrates, facilitating their transformation into desired products. The molecular pathways involved include nucleophilic substitution, coordination to metal centers, and participation in redox reactions.
Comparación Con Compuestos Similares
- 2-(Dimethylamino)ethylphosphanium bromide
- 2-(Diethylamino)ethylphosphanium bromide
- 2-(Dipropylamino)ethylphosphanium bromide
Uniqueness: 2-(Dibutylamino)ethylphosphanium bromide is unique due to its specific alkyl chain length and the resulting steric and electronic effects. These properties influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds with different alkyl groups.
Propiedades
Número CAS |
67456-27-3 |
|---|---|
Fórmula molecular |
C28H37BrNP |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
2-(dibutylamino)ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H37NP.BrH/c1-3-5-22-29(23-6-4-2)24-25-30(26-16-10-7-11-17-26,27-18-12-8-13-19-27)28-20-14-9-15-21-28;/h7-21H,3-6,22-25H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
MQNVATJVEYBKMB-UHFFFAOYSA-M |
SMILES canónico |
CCCCN(CCCC)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


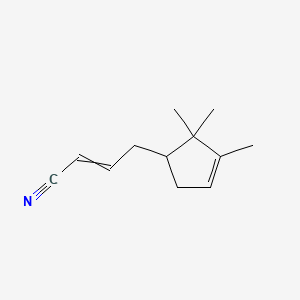

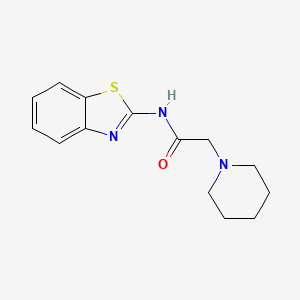

![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)
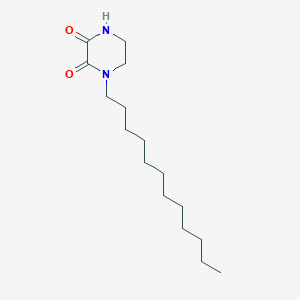
![2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid](/img/structure/B14474528.png)
![4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione](/img/structure/B14474532.png)
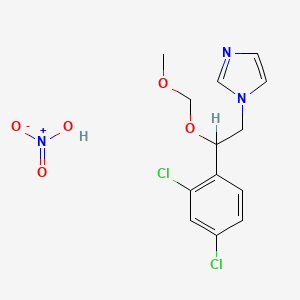
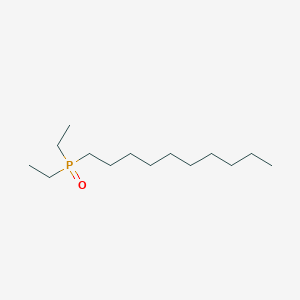
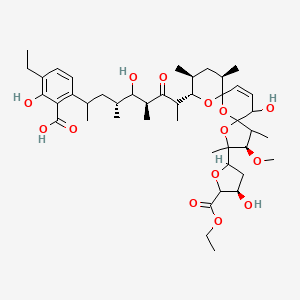
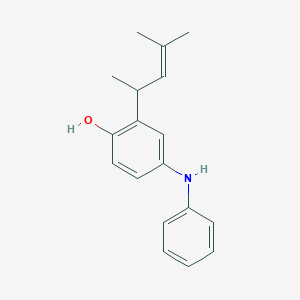
![(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane]](/img/structure/B14474557.png)
